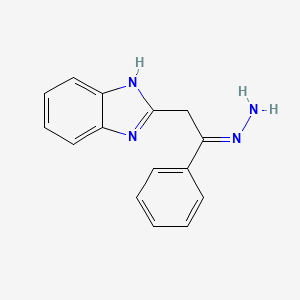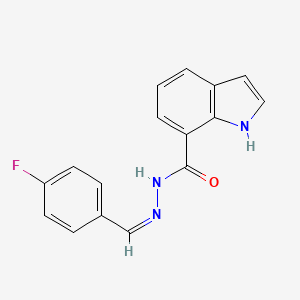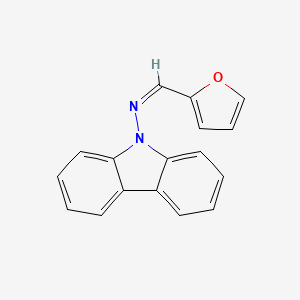![molecular formula C16H15ClN2O2 B5911441 N'-[1-(4-chlorophenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B5911441.png)
N'-[1-(4-chlorophenyl)ethylidene]-4-methoxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[1-(4-chlorophenyl)ethylidene]-4-methoxybenzohydrazide, commonly known as CEMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CEMB belongs to the family of hydrazones, which are known for their diverse biological activities.
作用機序
The mechanism of action of CEMB is not fully understood. However, it has been suggested that CEMB exerts its biological activity by interacting with cellular targets, such as enzymes and receptors. CEMB has been found to inhibit the activity of enzymes involved in bacterial cell wall synthesis and DNA replication. It has also been shown to interact with the estrogen receptor and inhibit the proliferation of estrogen-dependent breast cancer cells.
Biochemical and Physiological Effects:
CEMB has been found to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting the activity of anti-apoptotic proteins. CEMB has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activation of NF-κB. Furthermore, CEMB has been shown to possess antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
実験室実験の利点と制限
One of the advantages of using CEMB in lab experiments is its high potency and selectivity. CEMB has been found to possess potent antimicrobial, anticancer, anti-inflammatory, and antioxidant properties at low concentrations. Another advantage is its ease of synthesis, which allows for the production of large quantities of the compound. However, one of the limitations of using CEMB in lab experiments is its limited solubility in water, which can make it difficult to prepare solutions of the compound.
将来の方向性
There are several future directions for the research of CEMB. One direction is to investigate the potential of CEMB as a therapeutic agent for various diseases, such as cancer and bacterial infections. Another direction is to explore the mechanism of action of CEMB and identify its cellular targets. Furthermore, it would be interesting to investigate the structure-activity relationship of CEMB and develop analogs with improved potency and selectivity. Finally, the potential of CEMB as a lead compound for drug discovery should be explored.
合成法
The synthesis of CEMB involves the reaction of 4-methoxybenzohydrazide with 4-chloroacetophenone in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to CEMB. The yield of the reaction is typically high, and the purity of the product can be achieved through recrystallization.
科学的研究の応用
CEMB has been extensively studied for its potential applications in various fields of research. It has been shown to possess potent antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. CEMB has been found to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA). It has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. CEMB has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to possess antioxidant activity by scavenging free radicals.
特性
IUPAC Name |
N-[(Z)-1-(4-chlorophenyl)ethylideneamino]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11(12-3-7-14(17)8-4-12)18-19-16(20)13-5-9-15(21-2)10-6-13/h3-10H,1-2H3,(H,19,20)/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAYRHYJDAXJLC-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-(4-chlorophenyl)ethylidene]-4-methoxybenzohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dimethylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911366.png)
![2-(2,6-dimethyl-4-nitrophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911369.png)
![2-(4-chloro-3-methylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911376.png)


![1-[(4-fluorobenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911402.png)
![1-[(2-furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911403.png)



![5,7-dimethyl-N'-(1-methyl-2-phenylethylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5911424.png)

![N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide](/img/structure/B5911449.png)
![3-(2-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5911459.png)